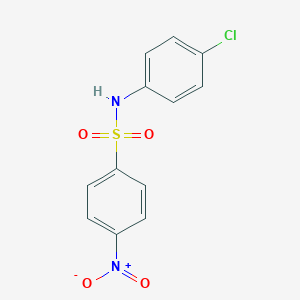
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a sulfonamide derivative that has a nitro group and a chlorophenyl group attached to the sulfonamide functional group. NBD-Cl has been used in the synthesis of peptides, labeling of proteins, and as a fluorescent probe in biochemical assays.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is based on its ability to react with amino groups. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can form a covalent bond with the amino group of an amino acid or a protein, resulting in the formation of a stable adduct. This adduct can be detected using various analytical techniques, such as fluorescence spectroscopy or mass spectrometry.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
实验室实验的优点和局限性
One of the main advantages of using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to selectively label amino groups. This allows for the specific labeling of proteins or amino acids, which can be useful in studying their structure and function. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective labeling agent.
One limitation of using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is its sensitivity to pH and temperature. The reaction between N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and amino groups is pH-dependent, and the optimal pH range for the reaction is between 7.5 and 8.5. Additionally, the reaction between N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and amino groups is temperature-dependent, and the optimal temperature range for the reaction is between 20°C and 25°C.
未来方向
There are several future directions for the use of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in scientific research. One possible direction is the development of new labeling strategies using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. For example, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide could be used in combination with other labeling agents to achieve dual labeling of proteins or amino acids.
Another future direction is the use of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in the study of protein-protein interactions. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide could be used to label specific amino acid residues in proteins, which could then be used to study the binding interactions between proteins.
Overall, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, or N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, is a versatile chemical compound that has been widely used in scientific research. Its ability to selectively label amino groups has made it a valuable tool in the study of proteins and amino acids. As research continues to evolve, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is likely to play an important role in the development of new labeling strategies and the study of protein-protein interactions.
合成方法
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide involves the reaction of 4-chloronitrobenzene with sulfanilamide in the presence of a catalyst such as sodium acetate. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanilamide attacks the electrophilic nitro group of 4-chloronitrobenzene. The resulting product is N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, which can be purified by recrystallization.
科学研究应用
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide has been used in various scientific research applications due to its unique properties. One of the most common uses of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is in the synthesis of peptides. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can be used as a protecting group for the amino group of an amino acid during peptide synthesis. The N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide group can be easily removed under mild conditions, leaving the amino group intact.
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide has also been used as a labeling agent for proteins. The sulfonamide functional group of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can react with the amino groups of proteins, resulting in the formation of a covalent bond. This allows for the labeling of specific amino acid residues in proteins, which can be useful in studying protein structure and function.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDXCPXAFNROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


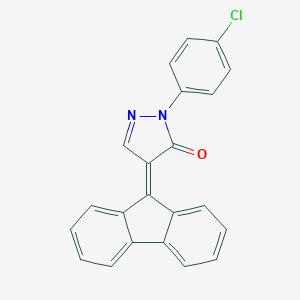

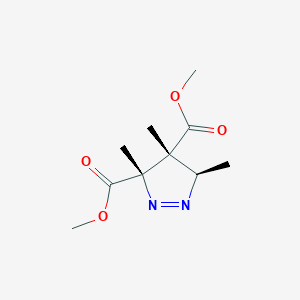
![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)
![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)
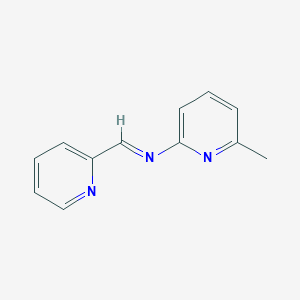
![1-{4-Nitrophenyl}-3-(4-methoxyphenyl)-1,3a,8,8a-tetrahydroindeno[2,1-c]pyrazole](/img/structure/B375308.png)

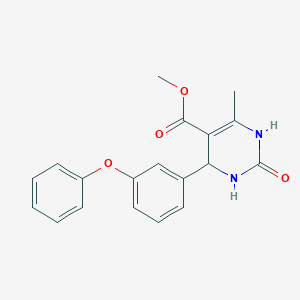
![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)
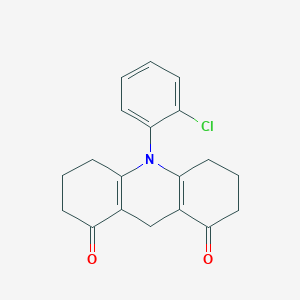
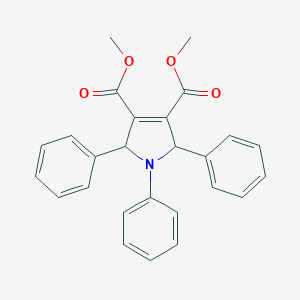
![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)